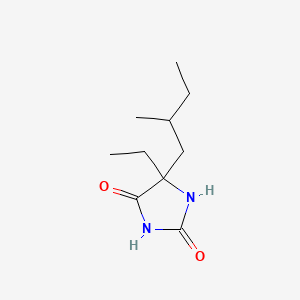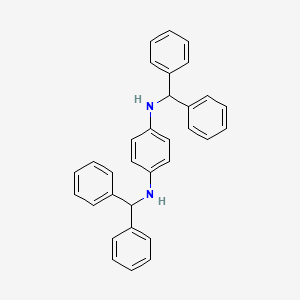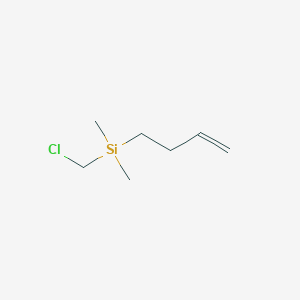
But-3-enyl-(chloromethyl)-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-enyl-(chloromethyl)-dimethylsilane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chloromethyl group, and a but-3-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-enyl-(chloromethyl)-dimethylsilane typically involves the reaction of but-3-enylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
But-3-enyl-MgBr+ClCH2Si(CH3)2Cl→this compound+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
But-3-enyl-(chloromethyl)-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the but-3-enyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used in the presence of a catalyst or under UV light to facilitate the addition to the double bond.
Major Products Formed
Substitution Reactions: Products include azidomethyl-dimethylsilane, thiocyanatomethyl-dimethylsilane, and aminomethyl-dimethylsilane.
Addition Reactions: Products include 1,2-dibromo-but-3-enyl-(chloromethyl)-dimethylsilane and 1-chloro-2-but-3-enyl-(chloromethyl)-dimethylsilane.
Aplicaciones Científicas De Investigación
But-3-enyl-(chloromethyl)-dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based polymers and resins with unique properties.
Biological Studies: It can be used as a precursor for the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a coupling agent in the formulation of adhesives and sealants.
Mecanismo De Acción
The mechanism of action of But-3-enyl-(chloromethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The double bond in the but-3-enyl group can participate in addition reactions, allowing the compound to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- But-3-enyl-(bromomethyl)-dimethylsilane
- But-3-enyl-(iodomethyl)-dimethylsilane
- But-3-enyl-(methoxymethyl)-dimethylsilane
Uniqueness
But-3-enyl-(chloromethyl)-dimethylsilane is unique due to the presence of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds. Additionally, the but-3-enyl group offers the potential for further functionalization through addition reactions, enhancing its versatility in organic synthesis.
Propiedades
Número CAS |
33558-80-4 |
|---|---|
Fórmula molecular |
C7H15ClSi |
Peso molecular |
162.73 g/mol |
Nombre IUPAC |
but-3-enyl-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-9(2,3)7-8/h4H,1,5-7H2,2-3H3 |
Clave InChI |
LWFUCPVQVHMPIG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


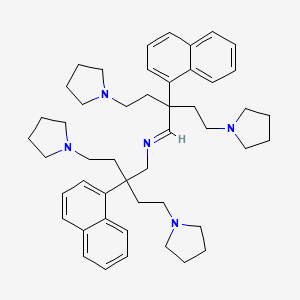
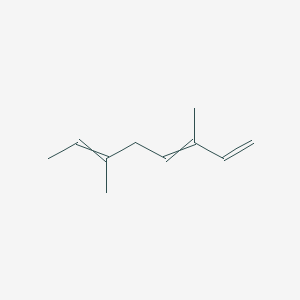
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
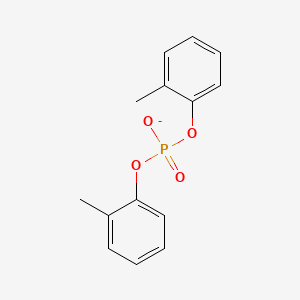
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

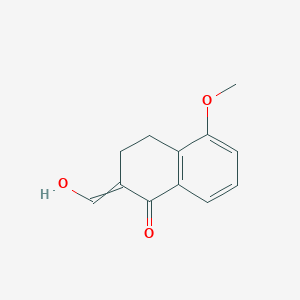
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
